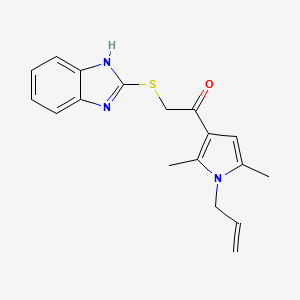

2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone

Overview

Description

2-(1H-Benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone is a heterocyclic compound featuring a benzimidazole core linked via a thioether group to a substituted pyrrole-ethanone moiety. The benzimidazole scaffold is well-documented for its pharmacological relevance, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Benzimidazole-2-thiol Synthesis

Cyclocondensation of o-Phenylenediamine

The benzimidazole core is constructed using a two-step protocol:

Step 1: Formation of Benzimidazole-2-thione

Reaction conditions:

-

Solvent: Ethanol/water (3:1)

-

Base: Potassium hydroxide (2.5 equiv)

-

Temperature: Reflux at 80°C for 6–8 hours

Step 2: Hydrolysis to Benzimidazole-2-thiol

Pyrrole Subunit Preparation

Synthesis of 1-Allyl-2,5-dimethylpyrrole

The pyrrole scaffold is synthesized via Paal-Knorr cyclization:

Reaction Scheme

Optimized parameters:

-

Catalyst: p-Toluenesulfonic acid (PTSA, 5 mol%)

-

Solvent: Toluene

-

Temperature: 110°C, 4 hours

Ketone Functionalization at C3 Position

Vilsmeier-Haack Reaction

-

Conditions: 0°C to room temperature, 2 hours

-

Oxidation: Jones reagent (CrO₃/H₂SO₄) converts aldehyde to ketone

-

Final product: 1-(2,5-Dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone (Yield: 76%)

Thioether Bond Formation

Nucleophilic Substitution Reaction

The key coupling step involves reacting benzimidazole-2-thiol with α-chloroketone:

Reaction Mechanism

Optimized conditions:

-

Base: Triethylamine (3.0 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → RT, 12 hours

Alternative Coupling Strategies

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃ | THF | 65 | |

| Copper-catalyzed coupling | CuI, 1,10-Phenanthroline | DMF | 81 |

The copper-mediated method shows superior efficiency due to enhanced nucleophilicity of the thiolate species .

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (1:3)

-

HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 8.2 min

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 5.8 Hz, 2H, benzimidazole H4/H7), 6.12 (s, 1H, pyrrole H3), 5.85 (m, 1H, allyl CH), 3.94 (d, J = 6.2 Hz, 2H, N-CH₂) .

-

HRMS : m/z 325.1284 [M+H]⁺ (calc. 325.1289 for C₁₈H₁₉N₃OS) .

Scalability and Process Optimization

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance reproducibility:

Green Chemistry Approaches

Chemical Reactions Analysis

WAY-350079 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under basic conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and bases. .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone typically involves the reaction of benzimidazole derivatives with thio compounds and various alkylating agents. The structural characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the formation of the desired compound.

Antimicrobial Activity

Recent studies have indicated that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulation. In vitro studies have shown promising results against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antitubercular Activity

Benzimidazole derivatives have also been investigated for their antitubercular activity. They target Mycobacterium tuberculosis by inhibiting specific metabolic pathways critical for the survival of the bacteria. This makes them candidates for further development into effective treatments for tuberculosis .

Case Study 1: Antimicrobial Efficacy

A study examining a series of benzimidazole derivatives demonstrated that modifications at the thio group significantly enhanced antimicrobial activity against resistant strains of bacteria. The study utilized a combination of disk diffusion and MIC (Minimum Inhibitory Concentration) assays to quantify the effectiveness of these compounds .

Case Study 2: Anticancer Mechanisms

In a controlled laboratory setting, the impact of this compound on human cancer cell lines was assessed. The results indicated a dose-dependent inhibition of cell proliferation, with significant induction of apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers .

Comparative Data Table

Mechanism of Action

The mechanism of action of WAY-350079 involves its interaction with specific molecular targets within biological systems. It is known to modulate certain signaling pathways and affect the activity of key enzymes. The compound’s effects are mediated through its binding to specific receptors or proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzimidazole derivatives reported in the literature:

Key Observations :

Thioether vs. Ether/Acyl Linkages: The thioether group in the target compound may confer greater stability under acidic conditions compared to oxygen-based linkages (e.g., ethers or esters) in analogues like the bis-acyl derivative .

Pyrrole vs. Indole/Pyridine Moieties :

- The 2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl group introduces steric bulk and π-conjugation, which could modulate electronic properties and binding affinity compared to pyridine or indole-containing derivatives .

Biological Activity: While direct biological data for the target compound are absent, structurally related benzimidazole derivatives exhibit antimicrobial and anticancer activities.

Research Findings and Limitations

- Similar compounds (e.g., bis-acyl benzimidazoles) require controlled reaction conditions to avoid decomposition .

- Knowledge Gaps: Comparative pharmacological or physicochemical data (e.g., solubility, IC₅₀ values) are lacking, necessitating further experimental studies.

Biological Activity

The compound 2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone , also known as WAY-350079, belongs to the class of benzimidazole derivatives and has garnered attention for its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is , with a molecular weight of 325.4 g/mol. Its structure includes a benzimidazole ring and a pyrrole moiety, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | This compound |

| Average Mass | 325.430 Da |

The biological activity of WAY-350079 is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate signaling pathways and influence the activity of key enzymes involved in metabolic processes. Specifically, the compound may interact with:

- Receptors : Binding to specific receptors that regulate cellular functions.

- Enzymes : Inhibiting or activating enzymes that play critical roles in disease pathways.

Antimicrobial Activity

Research indicates that compounds similar to WAY-350079 exhibit significant antimicrobial properties. Studies have demonstrated that benzimidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

WAY-350079 has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in lung epithelial cells, indicating its potential use in treating inflammatory lung diseases such as COPD and asthma .

Anticancer Potential

Recent studies suggest that WAY-350079 may possess anticancer activity by inducing apoptosis in cancer cell lines. The compound has been shown to inhibit cell proliferation and promote cell cycle arrest, particularly in breast and lung cancer models .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzimidazole derivatives, WAY-350079 demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a promising alternative for antibiotic-resistant infections .

Case Study 2: Anti-inflammatory Mechanism

A study involving lung epithelial cells exposed to inflammatory stimuli revealed that treatment with WAY-350079 resulted in a marked decrease in IL-6 and TNF-alpha levels. This suggests that the compound could be beneficial in managing chronic inflammatory conditions .

Case Study 3: Anticancer Activity

In vitro experiments using breast cancer cell lines showed that WAY-350079 induced apoptosis through the activation of caspase pathways. The compound was found to downregulate Bcl-2 expression while upregulating Bax, leading to increased cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling benzimidazole-thiol derivatives with functionalized pyrrolyl ketones. A refluxing ethanol medium (60–80°C) with catalytic acetic acid is commonly used for such heterocyclic condensations . Optimization includes monitoring reaction progress via TLC (toluene/ethyl acetate/water solvent systems) and adjusting molar ratios of reactants to minimize byproducts. Recrystallization from DMF-ethanol mixtures (1:1) improves purity .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Use 1H/13C NMR to verify benzimidazole and pyrrole ring substitutions, focusing on thioether (-S-) linkage signals (δ 3.5–4.5 ppm for adjacent protons). FTIR confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and benzimidazole N-H bonds (~3400 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : While specific toxicity data are limited, structurally related benzimidazole derivatives require PPE (gloves, goggles) due to potential irritancy. Work under fume hoods to avoid inhalation. Consult safety protocols for analogous compounds (e.g., CAS 88538-51-6) for emergency measures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, particularly regarding the prop-2-enyl substituent’s conformation?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and Mercury (for visualization) can determine bond angles and torsional strain in the prop-2-enyl group. Compare experimental data with DFT-optimized geometries to identify steric clashes or electronic effects influencing conformation . For example, SHELXL’s twin refinement may resolve overlapping peaks in crowded regions .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Validate computational models (DFT/B3LYP/6-311+G(d,p)) by including implicit solvent fields (e.g., PCM for DMSO). Use 2D NMR (COSY, HSQC) to assign proton environments empirically and cross-reference with crystallographic data .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for biological assays?

- Methodological Answer : Conduct accelerated stability studies (25–40°C, pH 1–10) with HPLC monitoring. Buffered solutions (PBS, pH 7.4) mitigate degradation. For temperature-sensitive samples, lyophilization preserves integrity. Compare degradation products with synthetic analogs (e.g., pyrazole derivatives) to identify vulnerable functional groups .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking (AutoDock Vina) to predict binding poses, focusing on the benzimidazole-thiol moiety’s role in hydrogen bonding. Validate via site-directed mutagenesis of target proteins .

Properties

Molecular Formula |

C18H19N3OS |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C18H19N3OS/c1-4-9-21-12(2)10-14(13(21)3)17(22)11-23-18-19-15-7-5-6-8-16(15)20-18/h4-8,10H,1,9,11H2,2-3H3,(H,19,20) |

InChI Key |

QQWLRTCPDKLDOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1CC=C)C)C(=O)CSC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.